1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol

Description

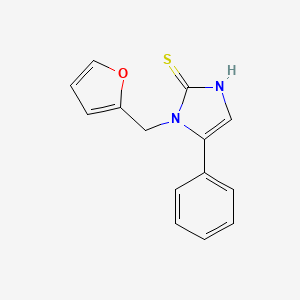

1-(2-Furylmethyl)-5-phenyl-1H-imidazole-2-thiol is a heterocyclic organic compound featuring an imidazole core substituted with a furan-derived methyl group at position 1, a phenyl group at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C₁₄H₁₂N₂OS, with a molecular weight of 256.33 g/mol . The furylmethyl group introduces unique electronic and steric properties due to the oxygen atom in the furan ring, which may influence hydrogen bonding and π-π interactions. This compound is cataloged under CAS number 923862-35-5 and is available as a research chemical for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c18-14-15-9-13(11-5-2-1-3-6-11)16(14)10-12-7-4-8-17-12/h1-9H,10H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOSIFRCNNSQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol typically involves the reaction of 2-furylmethylamine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furylmethyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Neuropharmacological Effects

Recent studies have indicated that derivatives of imidazole compounds exhibit neuroprotective and neurotropic activities. Specifically, compounds similar to 1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems, particularly the GABAergic system. For instance, research highlighted that certain synthesized compounds demonstrated significant anticonvulsant activity in animal models, suggesting their potential as therapeutic agents for epilepsy and anxiety disorders .

Antioxidant Properties

The thiol group in this compound is known for its antioxidant capabilities. Compounds containing thiol groups can scavenge free radicals and protect cellular components from oxidative stress. This property is particularly relevant in the development of treatments for conditions characterized by oxidative damage, such as neurodegenerative diseases .

Antimicrobial Activity

There is emerging evidence that imidazole derivatives possess antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, making them candidates for further investigation as antimicrobial agents .

Case Study 1: Neuroprotective Effects

A study conducted on a series of synthesized imidazole compounds, including derivatives of this compound, assessed their neuroprotective effects against pentylenetetrazole-induced seizures in mice. The results indicated that several compounds exhibited significant anticonvulsant activity, with some showing a protective effect on neuronal integrity in the hippocampus, thus supporting their potential use in epilepsy treatment .

| Compound | ED50 (mg/kg) | Neurotoxicity (TD50) | Therapeutic Index (TI) |

|---|---|---|---|

| Compound A | 30 | >200 | >6.67 |

| Compound B | 40 | >200 | >5.00 |

| Compound C | 35 | >200 | >5.71 |

Case Study 2: Antioxidant Activity

In vitro studies have demonstrated the antioxidant capacity of imidazole derivatives. The thiol-containing compounds were tested for their ability to reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The results showed a significant reduction in lipid peroxidation levels, indicating their potential role as protective agents against oxidative damage .

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The imidazole ring can interact with metal ions, affecting metalloproteins and enzymes. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol and analogous compounds:

*Molecular weight estimated from formula.

Key Observations :

- Steric Impact : Substituents like 4-methylphenyl () introduce steric hindrance, which may reduce solubility but improve binding specificity .

Physicochemical Properties

Notes:

- The furan ring’s oxygen may improve aqueous solubility compared to purely aromatic substituents .

- Higher lipophilicity in biphenyl derivatives () could enhance membrane permeability in drug design .

Stability and Reactivity

- Acid-Base Behavior : The thiol group’s pKa (~11.8) suggests deprotonation in basic environments, increasing nucleophilic reactivity .

Biological Activity

1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features an imidazole ring, a thiol group, and a furan moiety, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The imidazole ring can also interact with metal ions, affecting metalloproteins and enzymes, thereby disrupting cellular processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various pathogens:

- Antibacterial Activity : Studies have demonstrated that derivatives of imidazole compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 20 µM to 40 µM against resistant strains .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing potential against common fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines. For example, it was shown to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

- Mechanistic Insights : The compound's ability to induce cell death is linked to the activation of caspases involved in the apoptosis pathway. This was evidenced by significant increases in caspase-3 levels following treatment .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of imidazole-thiol derivatives typically involves multi-step reactions, such as condensation of amines with aldehydes followed by cyclization. For example, in analogous compounds (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol), reactions were conducted using 2-chloro-N-(thiazol-2-yl)acetamide and potassium carbonate in ethanol under reflux, yielding 88% purity after recrystallization . Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., K₂CO₃) significantly affect reaction efficiency and byproduct formation. Characterization via IR, NMR, and elemental analysis is critical for verifying structural integrity .

Q. How can spectroscopic data (e.g., NMR, IR) resolve ambiguities in the structural confirmation of this compound?

- Methodological Answer : Discrepancies in spectroscopic data often arise from tautomerism or impurities. For instance, in 2-(1H-indol-3-ylthio)-6-(difluoromethoxy)-1H-benzo[d]imidazole, NMR analysis distinguished tautomeric forms by tracking proton shifts in the imidazole ring (δ 12.5–13.5 ppm for NH groups) . IR spectroscopy can confirm the presence of thiol (-SH) stretches (~2500–2600 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) is recommended .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound, particularly as an EGFR inhibitor?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., EGFR). For similar 2-phenyl-1H-benzimidazole derivatives, docking poses revealed critical hydrogen bonds between the imidazole-thiol moiety and active-site residues (e.g., Met793). ADMET analysis via SwissADME or ProTox-II should assess pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and stability of this compound?

- Methodological Answer : X-ray crystallography (using SHELXL or OLEX2) can elucidate hydrogen-bonding patterns. In analogous compounds (e.g., 1-{4-chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde), C–H⋯S (3.5185 Å) and π–π interactions (3.326–3.393 Å) stabilized the lattice . Graph-set analysis (e.g., R₂²(8) motifs) quantifies hydrogen-bond networks .

Q. What experimental and computational approaches reconcile conflicting data on the antifungal efficacy of imidazole-thiol derivatives?

- Methodological Answer : Discrepancies between in vitro assays and computational predictions may arise from solvent effects or membrane permeability. For α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, MIC values against Candida spp. were validated via broth microdilution, while molecular dynamics simulations assessed membrane penetration . Dose-response curves and time-kill assays can resolve potency variations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in this compound?

- Methodological Answer : Discrepancies often stem from crystal packing forces or solvent effects. For example, in 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, DFT-calculated bond lengths deviated by <0.02 Å from XRD data after accounting for van der Waals interactions . Use hybrid functionals (e.g., B3LYP-D3) with dispersion corrections to improve agreement .

Q. What strategies mitigate synthetic byproducts in the preparation of this compound?

- Methodological Answer : Byproducts (e.g., regioisomers) can arise during cyclization. In 1,2,4,5-tetrasubstituted imidazoles, optimizing stoichiometry (e.g., 1:1.2 ratio of aldehyde to amine) and reaction time reduced impurities. Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improved purity to >95% .

Methodological Tools

Q. Which software packages are recommended for refining the crystal structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.